molecular formula C21H24N2O9S B2696281 1H-benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside CAS No. 1095854-48-0

1H-benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

Cat. No. B2696281
M. Wt: 480.49
InChI Key: YXDJJRKNHFVUPP-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many natural products and pharmaceuticals .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids . Other methods include the reduction of nitroarenes to o-phenylenediamine followed by condensation with carboxylic acids .


Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Benzimidazole and its derivatives show a broad range of chemical and biological properties, making them important synthons in the development of new drugs .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Its molecular weight is 118.1359 .

Scientific Research Applications

Antimicrobial Applications

Benzimidazole derivatives have been evaluated for their in vitro antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus pumilus, showing potent inhibitory activity. Docking studies further support their potential as antibacterial agents by targeting bacterial proteins like DNA gyrase subunit B and penicillin-binding protein 1a (Abdel-Motaal, Almohawes, & Tantawy, 2020).

Anticancer Activity

Some benzimidazole derivatives have demonstrated remarkable anticancer activities in vitro, compared with standard drugs like melphalan and cisplatin, showcasing their potential in cancer therapy (Demirayak & Yurttaş, 2014).

Antinociceptive Activities

Research indicates that benzimidazole derivatives can exhibit significant antinociceptive activities, suggesting the involvement of the opioid system in their analgesic actions. This makes them potential candidates for pain management without impairing motor coordination (Kaplancıklı, Turan-Zitouni, Ozdemir, Can, & Chevallet, 2009).

Anti-inflammatory and Enzyme Inhibition

Benzimidazole-2-thione derivatives are synthesized for their broad spectrum of biological activities, especially their anti-inflammatory activity. Molecular docking experiments against enzymes like cox-2 have shown important interactions, supporting their potential in anti-inflammatory treatments (Ganji & Agrawal, 2020).

Solubilization Studies

A study on the synthesis of benzimidazole derivatives and their complexes with transition metals like Cu(II), Mn(II), and Zn(II) demonstrated their potential in antioxidant and inhibitory activities, including acetylcholinesterase and lipoxygenase inhibition. This research also explored the solubilization of these complexes, providing insights into their biochemical interactions (Taj, Raheel, Alelwani, Hajjar, Makki, Alnajeebi, Babteen, Tirmizi, & Noor, 2020).

Future Directions

Benzimidazole and its derivatives continue to be a focus of research due to their wide range of biological activities and their potential in drug development . Future research will likely continue to explore new synthetic routes and biological applications for these compounds.

properties

IUPAC Name

[3,4,5-triacetyloxy-6-(1H-benzimidazol-2-ylsulfanyl)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O9S/c1-10(24)28-9-16-17(29-11(2)25)18(30-12(3)26)19(31-13(4)27)20(32-16)33-21-22-14-7-5-6-8-15(14)23-21/h5-8,16-20H,9H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDJJRKNHFVUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=NC3=CC=CC=C3N2)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

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